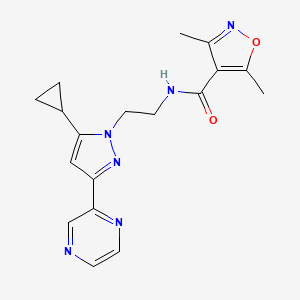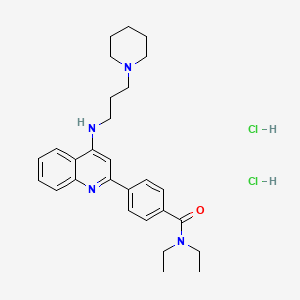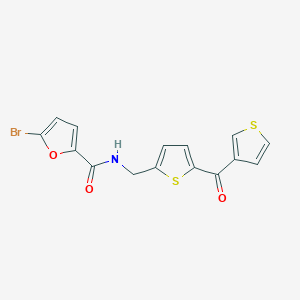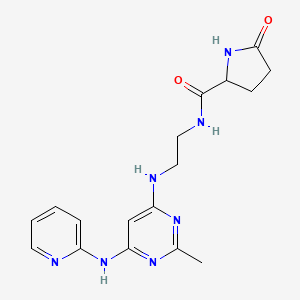![molecular formula C21H20ClN5O3 B2697361 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1052559-84-8](/img/structure/B2697361.png)
2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor. It’s denser than water and contact may irritate skin, eyes, and mucous membranes. It’s toxic by ingestion, inhalation, and skin absorption .
Synthesis Analysis
The synthesis of such compounds often involves reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .Molecular Structure Analysis
The molecular formula of 3-chloro-4-methylphenyl isocyanate is C8H6ClNO and its molar mass is 167.592 .Chemical Reactions Analysis
This compound is water-reactive and flammable. It decomposes in water and will react with water (some violently) releasing flammable, toxic, or corrosive gases and runoff .Physical And Chemical Properties Analysis
The compound has a normal boiling temperature, critical temperature, and critical pressure. It also has a specific density .Scientific Research Applications
Radiosynthesis Applications
- Radiosynthesis of Herbicides and Safeners : The study by Latli and Casida (1995) explores the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, focusing on their metabolism and mode of action, which might be relevant to understanding similar compounds like the one (Latli & Casida, 1995).
Synthesis and Structural Analysis
- Regioselective Syntheses : Li et al. (2009) conducted research on regioselective syntheses of related compounds, which could provide insights into the structural and synthesis aspects of the compound of interest (Li, Du, Guo, & Chen, 2009).
Pharmacological Research
- Cholinesterase Inhibition : A study by Riaz et al. (2020) on new synthetic 1,2,4-triazole derivatives, which includes cholinesterase inhibition studies, might be relevant for understanding the biological activity of similar compounds (Riaz et al., 2020).
Medicinal Chemistry
- Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) investigated orally active, water-soluble neurokinin-1 receptor antagonists, which could be relevant in the context of neurological applications of similar compounds (Harrison et al., 2001).
Antimicrobial Research
- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) researched the synthesis of 1,2,4-Triazole derivatives and their antimicrobial activities, providing potential insights into the antimicrobial properties of similar compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystallography and Structural Studies
- Powder Diffraction Data : Olszewska, Tarasiuk, and Pikus (2011) provided powder diffraction data of N-derivatives of related compounds, which can be crucial for understanding the crystal structure of similar chemicals (Olszewska, Tarasiuk, & Pikus, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-4-6-14(8-13(11)3)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)15-7-5-12(2)16(22)9-15/h4-9,18-19H,10H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMTLANGSOCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)
![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697301.png)